2-Bromo-N-cyclobutyl-6-methylbenzamide
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Overview
Description
2-Bromo-N-cyclobutyl-6-methylbenzamide is an organic compound with the molecular formula C12H14BrNO It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclobutyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-6-methylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 6-methylbenzoic acid, followed by conversion to the corresponding acid chloride. This intermediate is then reacted with cyclobutylamine to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amide formation, ensuring higher yields and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutyl-6-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-cyclobutyl-6-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutyl-6-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclobutylbenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-Cyclobutyl-6-methylbenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-N-cyclopropyl-6-methylbenzamide: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.
Uniqueness
2-Bromo-N-cyclobutyl-6-methylbenzamide is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-N-cyclobutyl-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-4-2-7-10(13)11(8)12(15)14-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTHTJRRNDDSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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